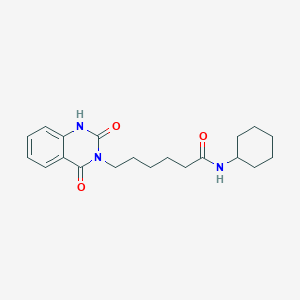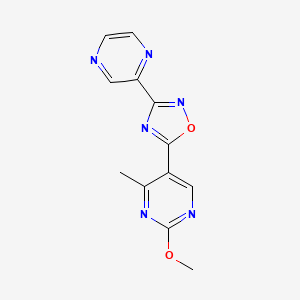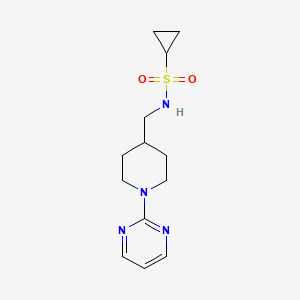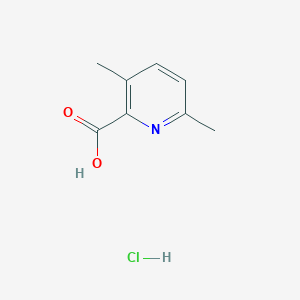![molecular formula C14H11FN2OS2 B2874185 3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 379238-47-8](/img/structure/B2874185.png)
3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[2,3-d]pyrimidin-4-one derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine. One of the carbon atoms in the pyridine ring is replaced by a nitrogen atom to form the pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate amines with a pyrimidine derivative in a suitable solvent . The mixtures are typically refluxed for several hours, allowed to reach room temperature, and then a precipitate forms which can be filtered out .Molecular Structure Analysis
The molecular structure of these compounds typically includes a thieno[2,3-d]pyrimidin-4-one core, which can have various substituents attached to it. These substituents can greatly influence the properties and potential biological activities of the compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the specific substituents present. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound’s reactivity .Applications De Recherche Scientifique
Catalytic Synthesis
A green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which are crucial pharmacophores, has been developed. This method involves a catalytic four-component reaction, offering a more efficient and environmentally friendly synthesis process for compounds like 3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (Shi et al., 2018).
Antitumor Activity
New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown potent anticancer activity against several human cancer cell lines. This highlights the compound's relevance in the development of new therapeutic agents for cancer treatment (Hafez & El-Gazzar, 2017).
Antibacterial and Anti-inflammatory Activity
Derivatives of the compound have demonstrated significant antibacterial and anti-inflammatory activities. This suggests potential for these compounds in treating infections and inflammatory conditions (Srivastava & Das, 2009).
Antimicrobial Activity
Novel heterocyclic compounds containing a sulfonamido moiety, derived from the core structure of this compound, have been synthesized and tested for their antibacterial properties, displaying high activities against various microorganisms (Azab, Youssef, & El-Bordany, 2013).
Fungicidal Activities
Research into fluorine-containing derivatives of pyrido[4,3-d]pyrimidin-4(3H)-ones, including those related to the mentioned compound, has shown that some of these novel compounds possess inhibition activities against agricultural pests like Rhizoctonia solani and Botrytis cinerea (Ren et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of thieno[2,3-d]pyrimidin-4-one derivatives and similar compounds is a promising area of research. These compounds have shown potential as antitubercular agents, among other biological activities . Future research will likely continue to explore the synthesis of new derivatives, their potential biological activities, and their mechanisms of action .
Propriétés
IUPAC Name |
3-ethyl-5-(4-fluorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS2/c1-2-17-13(18)11-10(7-20-12(11)16-14(17)19)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMCLARBBAVJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dichlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2874108.png)
![ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2874109.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide](/img/structure/B2874112.png)


![2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol](/img/structure/B2874116.png)
![(2E)-N-butyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B2874117.png)
![Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B2874118.png)
![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2874122.png)
![2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid](/img/no-structure.png)
